molecular formula C₁₂H₂₀O₆ B013557 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose CAS No. 4064-06-6

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

Cat. No. B013557
CAS RN: 4064-06-6
M. Wt: 260.28 g/mol
InChI Key: POORJMIIHXHXAV-CYNREMDZSA-N
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Description

Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield. These intermediates are valuable for selective syntheses of substituted galactose derivatives (Barili et al., 1986).

Molecular Structure Analysis

The molecular structure of derivatives related to 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose has been elucidated through X-ray crystallography, showing variations in ring conformations. For example, the crystal structure of a related methyl derivative reveals slightly distorted β-D-galactosyl rings due to the isopropylidene group, indicating that the modification impacts the ring's conformation and, subsequently, its chemical behavior (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose undergoes various chemical reactions, demonstrating its utility in synthesizing complex molecules. For instance, its reaction with epichlorohydrin yields diastereomers, highlighting its role in producing compounds with specific chiral centers (Köll et al., 1994).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, are influenced by the isopropylidene group. The crystallographic study of a related derivative shows an orthorhombic system with specific cell dimensions, indicating that the protective groups can significantly affect the crystalline form and stability of the compound (Krajewski et al., 1986).

Chemical Properties Analysis

The chemical properties of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, such as reactivity towards different chemical reagents, are pivotal for its application in synthetic chemistry. Studies show that the compound serves as a versatile intermediate for generating various galactose derivatives, demonstrating selective reactivity that can be harnessed for constructing complex molecular architectures (Barili et al., 1986).

Scientific Research Applications

  • Polymerization Applications : It's used in the polymerization of acrylamide (Shasha, Doane, & Russell, 1971).

  • Synthesis of ROMP Homopolymers and Multi-Block Copolymers : This compound aids in synthesizing ROMP homopolymers and multi-block copolymers containing sugars with low polydispersities (Nomura & Schrock, 1995).

  • Starting Material for Various Derivatives : It serves as a starting material for synthesizing various derivatives, including carbonyl hydrazones and aryl hydrazones (Liao Gen, Qian Zhao, & C. Ling, 2005).

  • Applications in Organic Synthesis and Structural Biology : Its synthesis has potential applications in organic synthesis and structural biology (Krajewski et al., 1985).

  • Sugar Ortho Ester Synthesis : It is used in synthesizing sugar ortho esters from various sources (Bochkov & Kalinevitch, 1974).

  • Low Toxicity for Biological/Pharmacological Studies : This compound is non-toxic, making it promising for future biological and/or pharmacological studies (Medeiros et al., 2020).

  • Carcinostatic Activity : Exhibits carcinostatic activity in certain systems, like mouse lymphocytic leukemia (Daniel & Zingaro, 1978).

  • Photochemical Reactions : Useful in photochemical reactions in carbohydrates (Binkley, 1969).

  • Aminodeoxy Sugar Synthesis : Applied in aminodeoxy sugar synthesis, though the product yields are low for general value (Flechtner & Pohlid, 1984).

  • X-ray Diffraction Studies : Its structure has been solved by X-ray diffraction methods, contributing to a better understanding of its conformation (Krajewski et al., 1986).

Safety And Hazards

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose is considered moisture-sensitive . Proper storage under inert gas conditions is recommended to prevent degradation. It is classified as a combustible liquid (Storage Class Code 10) and has a WGK 3 rating.


Future Directions

Research on 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose continues to explore its applications in carbohydrate-based drug design, synthetic chemistry, and bioconjugation strategies. Investigating its interactions with enzymes and receptors may reveal novel therapeutic targets.


properties

IUPAC Name

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORJMIIHXHXAV-SOYHJAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347764
Record name 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

CAS RN

4064-06-6
Record name 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4064-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:3,4-di-O-isopropylidene-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
MM Midland, G Asirwatham, JC Cheng… - The Journal of …, 1994 - ACS Publications
The conformation preferences of K $ R: 3, 4-di-0-isopropylidine-aD-galactopyranose have been determined using NMR and molecular modeling (conformational searching) techniques. …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
MM Midland, JJ Beck, JL Peters… - Journal of chemical …, 1994 - ACS Publications
Synthesis and Conformational Analysis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A Nuclear Magnetic Resonance and M Page 1 Synthesis and Conformational Analysis of 1,2:3,4-Di-0-isopropylidene-aD-galactopyranose …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
P Cironi, O Varela - Journal of the Brazilian Chemical Society, 2001 - SciELO Brasil
3,4-Di-O-benzyl-1-O-methyl-L-galactitol (3) has been synthesized in a seven step sequence starting from 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose (4). The synthesis …
Number of citations: 5 www.scielo.br
CB Young, SY Key - Journal of the Korean Chemical Society, 1979 - koreascience.kr
Condensation of 3, 4, 6-tri-O-acetyl-2-deoxy-2-phthalimido-${\beta} $-D-glucopyranosyl bromide (2) with 1, 2; 3, 4-di-O-isopropylidene-${\alpha} $-D-galactopyranose (3) in the …
Number of citations: 2 koreascience.kr
LI Zakharkin, VV Guseva, DD Sulaimankulova… - J. Org. Chem. USSR …, 1988 - osti.gov
6-(Z-2,7-Octadienyl)-/alpha/-D-galactopyranose was synthesized by the telomerization of butadiene with 1,2,3,4-di-O-isopropylidene-/alpha/-D-galactopyranose at palladium catalysts. 6…
Number of citations: 12 www.osti.gov
G GRYNKIEWICZ, J JURCZAK, A ZAMOJSKI - 1976 - pascal-francis.inist.fr
Keyword (fr) ALDOSE AZOFORMIQUE ACIDE, ESTER DIALKYLE TRIPHENYLPHOSPHINE REACTION CHIMIQUE ANOMERE ALPHA STEREOISOMERE D GALACTOPYRANNOSE …
Number of citations: 2 pascal-francis.inist.fr
RW Binkley, J HF - 1980 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE OXYGENE CYCLE 4 CHAINONS PHOTOLYSE PREPARATION REACTION PHOTOCHIMIQUE ALDOSE DIALDOSE GALACTOPYRANOSE DI-O-…
Number of citations: 5 pascal-francis.inist.fr
Z Bounja, D Houalla, M Revel, R Wolf - Canadian Journal of …, 1992 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. The alkoxyphosphoranes 1-5 have been obtained by the reaction between the bicyclophosphane 6 and the five following alcohols: 1, 2, 3, 4-di-O-…
Number of citations: 2 hero.epa.gov
S Jarosz, JW Krajewski… - BULLETIN OF …, 1985 - POLISH SCIENTIFIC PUBL …
Number of citations: 23
RW Binkley, JL Meinzer - JOURNAL OF …, 1975 - MARCEL DEKKER INC 270 …
Number of citations: 3

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